molecular formula C11H15N5OS B6437440 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549009-08-5

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B6437440
CAS RN: 2549009-08-5
M. Wt: 265.34 g/mol
InChI Key: NSIWFDWXOBEVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

A new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N - (2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .


Molecular Structure Analysis

The molecular structure of oxazole derivatives like “1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” include acylation, cyclodehydration, and sulfochlorination .

Mechanism of Action

The mechanism of action of oxazole derivatives is often related to their biological activities. For instance, oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The future directions for the research and development of oxazole derivatives like “1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine” could involve exploring their diverse biological potential and synthesizing various oxazole derivatives to screen them for their various biological activities .

properties

IUPAC Name

2-methyl-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-9-13-10(8-17-9)7-15-2-4-16(5-3-15)11-6-12-18-14-11/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWFDWXOBEVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.